5-(2-Ethoxyanilino)-5-oxopentanoic acid
Description
5-(2-Ethoxyanilino)-5-oxopentanoic acid is a substituted 5-oxopentanoic acid derivative characterized by an ethoxy-substituted anilino group at the 5-position of the pentanoic acid backbone. For example, similar 5-oxopentanoic acids are synthesized by reacting glutaric anhydride with aromatic amines or thiophene derivatives in the presence of AlCl₃, followed by purification steps involving acid-base extraction and chromatography .
Its ethoxy group may influence solubility and binding interactions in biological systems, while the pentanoic acid moiety provides a carboxylic acid functional group for conjugation or salt formation.
Properties
IUPAC Name |
5-(2-ethoxyanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-18-11-7-4-3-6-10(11)14-12(15)8-5-9-13(16)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQJUIZXZPCNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyanilino)-5-oxopentanoic acid typically involves the reaction of 2-ethoxyaniline with a suitable acylating agent. One common method is the acylation of 2-ethoxyaniline with glutaric anhydride under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
5-(2-Ethoxyanilino)-5-oxopentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Ethoxyanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Structural Analogs with Aromatic Substitutions
Several 5-oxopentanoic acid derivatives feature variations in the aromatic substituents. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl in ) enhance polarity and may improve binding to charged protein residues.
- Halogen substituents (e.g., fluorine in ) can increase metabolic stability and bioavailability.
- Bulkier groups (e.g., ethylanilino-carbonyl in ) may reduce solubility but improve target specificity.
Functional Group Variations
Modifications to the pentanoic acid backbone or the substituent’s functional groups yield distinct physicochemical and biological properties:
Key Observations :
Physicochemical and Spectroscopic Comparisons
Selected data from synthesis reports and analytical studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
